Ecnoglutide, also known as XW003, is a novel glucagon-like peptide-1 analog developed for the treatment of type 2 diabetes and obesity. It is characterized by its long-acting properties and a unique mechanism that biases signaling towards cyclic adenosine monophosphate, differentiating it from traditional glucagon-like peptide-1 receptor agonists. Ecnoglutide was engineered to enhance biological activity while simplifying the manufacturing process, making it a promising candidate in the field of metabolic disorder treatments.
Ecnoglutide is classified as a long-acting glucagon-like peptide-1 receptor agonist. It is derived from modifications of the native glucagon-like peptide-1 sequence, specifically through an alanine to valine substitution at position 8 and the addition of an 18-carbon fatty acid chain at lysine 30. This modification enhances its stability and prolongs its action in the body .
The synthesis of ecnoglutide involves recombinant DNA technology, which allows for the production of the full-length peptide without the need for chemical conjugation. The process includes several key steps:
The final yield of ecnoglutide typically ranges between 43% and 47% after all purification steps are completed.
Ecnoglutide's molecular structure includes several modifications that enhance its pharmacological profile:
The structural modifications lead to a biased signaling profile favoring cyclic adenosine monophosphate production over receptor internalization, which is beneficial for therapeutic outcomes .
Ecnoglutide functions primarily through its interaction with the glucagon-like peptide-1 receptor. Upon binding, it triggers several biochemical reactions:
The mechanism of action of ecnoglutide involves several key processes:
Ecnoglutide exhibits several notable physical and chemical properties:
These properties contribute to its effectiveness as a therapeutic agent with a favorable pharmacokinetic profile—specifically a half-life ranging from 124 to 138 hours .
Ecnoglutide has significant potential applications in treating metabolic disorders:
CAS No.: 22502-03-0
CAS No.: 71302-27-7
CAS No.: 499-94-5
CAS No.: 134029-48-4
CAS No.:
CAS No.: